molecular formula C29H30ClN3O2 B10862507 [3-(4-chlorophenyl)-5-ethyl-1-methyl-1H-indol-2-yl][4-(4-methoxyphenyl)piperazin-1-yl]methanone

[3-(4-chlorophenyl)-5-ethyl-1-methyl-1H-indol-2-yl][4-(4-methoxyphenyl)piperazin-1-yl]methanone

Cat. No.: B10862507
M. Wt: 488.0 g/mol
InChI Key: HWUDKCSLGRQSFZ-UHFFFAOYSA-N
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Description

[3-(4-CHLOROPHENYL)-5-ETHYL-1-METHYL-1H-INDOL-2-YL][4-(4-METHOXYPHENYL)PIPERAZINO]METHANONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(4-CHLOROPHENYL)-5-ETHYL-1-METHYL-1H-INDOL-2-YL][4-(4-METHOXYPHENYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the chlorophenyl, ethyl, and methyl groups. The final step involves the attachment of the methoxyphenylpiperazino moiety. Common reagents used in these reactions include various chlorinating agents, alkylating agents, and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

[3-(4-CHLOROPHENYL)-5-ETHYL-1-METHYL-1H-INDOL-2-YL][4-(4-METHOXYPHENYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology

Biologically, indole derivatives have shown potential in various therapeutic areas, including antiviral, anticancer, and anti-inflammatory activities. This compound is studied for its ability to interact with biological targets and modulate their activity .

Medicine

In medicine, the compound is investigated for its potential as a drug candidate. Its ability to bind to specific receptors and enzymes makes it a promising candidate for the development of new pharmaceuticals .

Industry

Industrially, the compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals .

Mechanism of Action

The mechanism of action of [3-(4-CHLOROPHENYL)-5-ETHYL-1-METHYL-1H-INDOL-2-YL][4-(4-METHOXYPHENYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [3-(4-CHLOROPHENYL)-5-ETHYL-1-METHYL-1H-INDOL-2-YL][4-(4-METHOXYPHENYL)PIPERAZINO]METHANONE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C29H30ClN3O2

Molecular Weight

488.0 g/mol

IUPAC Name

[3-(4-chlorophenyl)-5-ethyl-1-methylindol-2-yl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C29H30ClN3O2/c1-4-20-5-14-26-25(19-20)27(21-6-8-22(30)9-7-21)28(31(26)2)29(34)33-17-15-32(16-18-33)23-10-12-24(35-3)13-11-23/h5-14,19H,4,15-18H2,1-3H3

InChI Key

HWUDKCSLGRQSFZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)N(C(=C2C3=CC=C(C=C3)Cl)C(=O)N4CCN(CC4)C5=CC=C(C=C5)OC)C

Origin of Product

United States

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